2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid
Description
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid (CAS: 1864402-88-9) is a pyridine-derived carboxylic acid with a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol . Its structure features a pyridine ring substituted with a methoxy group at position 2 and a hydroxyacetic acid moiety at position 3 (Figure 1).
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(3-2-4-9-7)6(10)8(11)12/h2-4,6,10H,1H3,(H,11,12) |
InChI Key |
LYLPWRJNSVCNKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxypyridine and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The mixture is heated to reflux, allowing the reaction to proceed to completion. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid and Analogues
Key Observations :
- Aromatic Core : The target compound and its pyridine-based analogues (e.g., 2-Hydroxy-2-(3-pyridinyl)acetic acid) exhibit distinct electronic properties compared to phenyl derivatives (e.g., Vanillylmandelic acid). The pyridine ring introduces nitrogen-based polarity, influencing solubility and reactivity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The methoxy and hydroxy groups in Vanillylmandelic acid contribute to high solubility in polar solvents like DMSO and ethanol, a property likely shared by the target compound due to its similar substitution pattern .
- Nitro-substituted derivatives (e.g., 2-Hydroxy-2-(3-nitrophenyl)acetic acid) may exhibit reduced stability under acidic or reducing conditions due to the nitro group’s reactivity .
Biological Activity
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid, also known as a pyridine derivative, has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This compound serves as a building block in organic synthesis and is utilized in various biological studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a hydroxyl group and a methoxy-substituted pyridine ring, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalysis. This mechanism is significant in studies related to enzyme inhibition and protein-ligand interactions.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes. For instance, it has been shown to affect the activity of aldose reductase (ALR2), which is involved in diabetic complications. The compound's inhibition potency can be quantified by IC50 values, indicating its effectiveness at low concentrations .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Epalrestat (control) | 5.0 | 17.37 |
Antioxidant Activity
In addition to enzyme inhibition, this compound exhibits antioxidant properties. It can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related conditions. Studies have demonstrated that derivatives of this compound can significantly inhibit lipid peroxidation and DPPH radical formation, showcasing their antioxidative capabilities .
| Test | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| DPPH Radical Scavenging | 41.48 | 1 |
| Lipid Peroxidation Suppression | 88.76 | 100 |
Case Studies
- Diabetes Research : A study focused on the role of this compound in diabetic models showed that it effectively reduced complications associated with hyperglycemia through its inhibitory action on ALR2 .
- Antioxidant Studies : In vitro assays revealed that the compound's derivatives significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting potential therapeutic applications in preventing cellular damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid, and how do reaction conditions affect yield?
- Methodology : The compound can be synthesized via condensation of 2-methoxy-3-pyridine derivatives with glyoxylic acid. Key factors include temperature control (0–25°C), solvent choice (aqueous or polar aprotic solvents), and pH regulation to minimize side reactions. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC to optimize quenching times .
- Yield Considerations : Impurities often arise from over-oxidation or incomplete ring closure. Recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Analysis : ¹H NMR (DMSO-d₆) resolves the pyridyl proton environment (δ 8.2–8.5 ppm) and hydroxyacetic acid protons (δ 4.8–5.2 ppm). ¹³C NMR confirms the methoxy group (δ 55–57 ppm) and carbonyl carbon (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 212.07 (calculated for C₉H₁₀NO₄). Fragmentation patterns distinguish positional isomers .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light or moisture, as the hydroxy and pyridyl groups promote hygroscopicity and photodegradation .
- Safety Precautions : Use PPE (gloves, goggles) due to risks of eye/respiratory irritation (H319, H335). Work in fume hoods and follow spill protocols using inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational Design : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model the molecule’s HOMO-LUMO gap, polarizability, and hydrogen-bonding propensity. Exact exchange terms improve accuracy for thermochemical properties (e.g., Gibbs free energy of solvation) .
- Applications : DFT-derived electrostatic potential maps guide solvent selection (e.g., DMSO vs. water) for reactivity studies. Compare computed IR spectra with experimental data to validate conformational stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in neuroprotective efficacy may stem from stereochemical variations (racemic vs. enantiopure forms). Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test activity separately .
- Assay Optimization : Control variables like cell passage number, serum batch, and incubation time. Validate results with orthogonal assays (e.g., ROS scavenging vs. mitochondrial membrane potential) .
Q. How can reaction conditions be optimized for scale-up without compromising purity?
- Process Parameters : Transition from batch to flow chemistry for improved heat/mass transfer. Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediate formation (e.g., imine or enol intermediates) .
- Case Study : Pilot-scale synthesis achieved 82% yield (99% purity) using a continuous stirred-tank reactor (CSTR) with residence time <30 minutes and temperature gradients <5°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
